molecular formula C40H35N7O7 B3044105 Fmoc-pna-a(bhoc)-oh CAS No. 186046-82-2

Fmoc-pna-a(bhoc)-oh

Cat. No.: B3044105
CAS No.: 186046-82-2
M. Wt: 725.7 g/mol
InChI Key: LVVQRXRVCLWIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound fluorenylmethyloxycarbonyl-protected peptide nucleic acid monomer with a benzyloxycarbonyl-protected amino acid (Fmoc-pna-a(bhoc)-oh) is a synthetic molecule used in the assembly of peptide nucleic acids (PNAs). PNAs are stable, non-toxic synthetic mimics of DNA and RNA, and are widely used in various scientific fields, including molecular biology, drug discovery, and nanotechnology .

Biochemical Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-pna-a(bhoc)-oh is unique due to its combination of Fmoc and Bhoc protection schemes, which provide stability and specificity in the synthesis of PNA oligomers. This combination allows for efficient and selective removal of protecting groups, facilitating the assembly of complex PNA structures .

Properties

IUPAC Name

2-[[2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N7O7/c48-33(46(22-34(49)50)20-19-41-39(51)53-23-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32)21-47-25-44-35-37(42-24-43-38(35)47)45-40(52)54-36(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-18,24-25,32,36H,19-23H2,(H,41,51)(H,49,50)(H,42,43,45,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVQRXRVCLWIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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